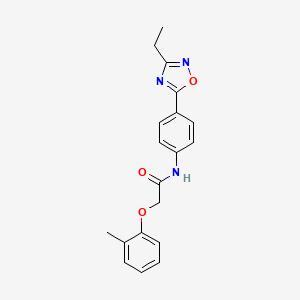
N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide, also known as CPP-109, is a promising drug candidate for the treatment of addiction and neurological disorders. This compound is a derivative of the naturally occurring alkaloid, ibogaine, which has been used for centuries in traditional medicine in West Africa. CPP-109 has shown great potential in preclinical and clinical studies for the treatment of addiction to cocaine, methamphetamine, and alcohol.
作用機序
N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide works by inhibiting the enzyme, histone deacetylase (HDAC), which plays a key role in the regulation of gene expression. HDAC inhibition has been shown to enhance the expression of genes involved in learning and memory, which may explain the therapeutic effects of N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide on addiction and neurological disorders.
Biochemical and Physiological Effects
N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide has been shown to increase the levels of the neurotransmitter, dopamine, in the brain, which is thought to be involved in the rewarding effects of drugs of abuse. N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
実験室実験の利点と制限
One of the advantages of N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide is its specificity for HDAC inhibition, which reduces the risk of off-target effects. However, the synthesis of N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide is a complex process that requires specialized equipment and expertise, which may limit its use in laboratory experiments.
将来の方向性
There are a number of future directions for the development of N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide. One area of research is the optimization of the synthesis process to make it more efficient and cost-effective. Another area of research is the exploration of the therapeutic potential of N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide for other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of novel HDAC inhibitors based on the structure of N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide may lead to the discovery of new drug candidates for the treatment of addiction and neurological disorders.
In conclusion, N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide is a promising drug candidate for the treatment of addiction and neurological disorders. Its specificity for HDAC inhibition and promising preclinical and clinical results make it an attractive target for further research and development.
合成法
N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide is synthesized by the reaction of ibogaine with phenylacetyl chloride and cyclopentylmagnesium bromide. The resulting compound is then treated with hydrochloric acid to form N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide. The synthesis of N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide is a complex process that requires specialized equipment and expertise.
科学的研究の応用
N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of addiction and neurological disorders. In preclinical studies, N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide has been shown to reduce drug-seeking behavior and prevent relapse in animal models of addiction. In clinical trials, N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide has been shown to be safe and well-tolerated, with promising results in the treatment of cocaine and methamphetamine addiction.
特性
IUPAC Name |
N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c22-18(14-15-6-2-1-3-7-15)21-12-10-16(11-13-21)19(23)20-17-8-4-5-9-17/h1-3,6-7,16-17H,4-5,8-14H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQJDSYSWCBEKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCN(CC2)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide](/img/structure/B7693017.png)
![N-(2H-1,3-benzodioxol-5-yl)-4-methoxy-3-[(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7693023.png)



![N-(4-Bromophenyl)-2-[(5Z)-5-[[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B7693061.png)




![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7693107.png)
